2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol
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Overview
Description
2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol is a compound that features a unique structure with an isoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a solvent such as toluene and a catalyst like glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield isoindole derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .
Scientific Research Applications
2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives such as:
- 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethan-1-ol
- 2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin
Uniqueness
What sets 2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
173783-48-7 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(1,3-diaminoisoindol-1-yl)oxyethanol |
InChI |
InChI=1S/C10H13N3O2/c11-9-7-3-1-2-4-8(7)10(12,13-9)15-6-5-14/h1-4,14H,5-6,12H2,(H2,11,13) |
InChI Key |
DBHZGTMRRXWSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2(N)OCCO)N |
Origin of Product |
United States |
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